Cyanine7 DBCO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanine7 DBCO is a near-infrared (NIR) fluorescent dye that incorporates a cycloalkyne moiety. This compound is particularly notable for its use in copper-free, strain-promoted alkyne-azide cycloaddition (spAAC) reactions, which are a subset of click chemistry. The azodibenzocyclooctyne (DBCO) fragment within this compound is a stable yet highly reactive cycloalkyne that rapidly reacts with azides to form stable triazoles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine7 DBCO typically involves the conjugation of a Cyanine7 dye with a DBCO moiety. The process begins with the preparation of the Cyanine7 dye, which is a heptamethine cyanine dye known for its strong NIR fluorescence. The DBCO moiety is then introduced through a series of chemical reactions that ensure the stability and reactivity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chromatographic techniques for purification and stringent quality control measures to maintain consistency in the product .

Analyse Des Réactions Chimiques

Types of Reactions

Cyanine7 DBCO primarily undergoes cycloaddition reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The most common reagents used with this compound are azides, which react with the DBCO moiety under mild conditions without the need for copper catalysts. The reaction typically occurs at room temperature and does not require elevated temperatures or harsh conditions .

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole, which is highly useful in various bioconjugation and labeling applications .

Applications De Recherche Scientifique

Cyanine7 DBCO is a near-infrared (NIR) fluorescent dye that is used in a variety of biological applications, including in vivo imaging, flow cytometry, and fluorescence microscopy . It possesses exceptional brightness and is designed for minimal non-specific binding . The dye is spectrally similar to Alexa Fluor® 750, DyLight® 750, and IRDye® 750 .

Key Features of this compound

- Excitation/Emission: Exhibits excitation at approximately 750 nm and emission at 773 nm .

- pH Stability: Provides stable fluorescence from pH 4 to 10, which reduces autofluorescence and improves imaging clarity .

- Copper-Free Click Chemistry: Reacts with azides using copper-free click chemistry, forming stable triazoles without the need for copper or elevated temperatures .

- Solubility: Water-soluble and hydrophilic, making it suitable for biological assays .

Applications

This compound is suited for applications that benefit from minimal non-specific binding and high brightness .

- In vivo Imaging: Ideal for in vivo imaging applications due to its near-infrared fluorescence .

- Flow Cytometry: Can be used in flow cytometry for detecting and quantifying cells .

- Fluorescence Microscopy: Suitable for fluorescence microscopy due to its stable fluorescence and reduced autofluorescence .

- Click Chemistry Conjugation: Used to conjugate with azides via copper-free click chemistry for creating oriented conjugates in bioorthogonal conditions . This is particularly useful when copper presence is a concern .

- Labeling Biomolecules: Employed in labeling proteins, antibodies, peptides, nucleic acids, or particles .

- Oligonucleotide Synthesis, PCR, and qPCR: Can be used in these applications .

Advantages of Click Chemistry with this compound

Click chemistry offers several advantages :

- Selectivity: The reaction is highly selective, occurring only between azide and alkyne components.

- Non-Interference: It does not interfere with most other organic groups present in DNA and proteins being labeled, such as amino and carboxy groups.

Limitations

- Intracellular Staining: Not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background .

Spectral Properties

| Property | Value |

|---|---|

| Abs/Em Maxima | 753/775 nm |

| Extinction Coefficient | 255,000 |

| Spectrally Similar Dyes | Alexa Fluor® 750, RDye® 750, CF® 750 Dye, DyLight® 750 |

Mécanisme D'action

The mechanism of action of Cyanine7 DBCO involves its cycloalkyne moiety, which reacts with azides through strain-promoted alkyne-azide cycloaddition (spAAC). This reaction forms a stable triazole, allowing for the efficient and specific labeling of biomolecules. The NIR fluorescence of Cyanine7 enables its use in imaging applications, providing high sensitivity and specificity .

Comparaison Avec Des Composés Similaires

Cyanine7 DBCO is unique due to its combination of NIR fluorescence and cycloalkyne reactivity. Similar compounds include:

Cyanine5 DBCO: Another NIR fluorescent dye with similar applications but different spectral properties.

Sulfo-Cyanine7 DBCO: A water-soluble variant of this compound, offering enhanced solubility in aqueous media.

Alexa Fluor 750 DBCO: A commercially available dye with similar applications but different chemical structure and properties.

This compound stands out due to its high fluorescence quantum yield, excellent photostability, and efficient bioconjugation capabilities, making it a valuable tool in various scientific research applications .

Activité Biologique

Cyanine7 DBCO is a water-soluble near-infrared (NIR) fluorescent dye that has gained significant attention in the field of bioorthogonal chemistry due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and various research findings.

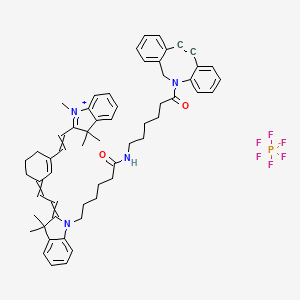

This compound is characterized by its dibenzocyclooctyne (DBCO) moiety, which enables efficient labeling of biomolecules through copper-free click chemistry. The compound has a molecular formula of C58H65F6N4O2P and a molecular weight of 995.13 g/mol. Its excitation maximum is at 750 nm, with an emission maximum at 773 nm, providing strong absorption and emission properties suitable for deep tissue imaging .

The primary reaction involving this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction allows for the selective formation of a stable triazole linkage between the DBCO moiety and azide-functionalized biomolecules without the need for toxic catalysts like copper(I). This specificity minimizes off-target reactions, making it particularly useful in complex biological environments .

Applications in Biological Research

This compound has been utilized in various biological applications, including:

- Live Cell Imaging : Its NIR fluorescence properties facilitate imaging in live cells without disrupting native biological processes.

- Bioconjugation : The compound is effective in labeling azide-modified biomolecules, which can be critical for studying cellular interactions and metabolic pathways .

- In Vivo Studies : Research has demonstrated its utility in tracking bacterial interactions within living organisms, showcasing its potential in microbiology and infectious disease research .

Case Study 1: Labeling Pathogenic Bacteria

A study showcased the effectiveness of this compound in labeling pathogenic bacteria treated with azide-modified amino acids. The compound facilitated the visualization of bacterial interactions, providing insights into metabolic pathways and interactions within complex biological systems.

Case Study 2: Cross-Linking Gels

In another investigation, this compound was used to enhance the retention and targeting of click gels in vivo. The study involved the injection of DBCO-Cy7-conjugated gels into mice, where fluorescence was monitored over two weeks. Results indicated that gels conjugated with this compound exhibited improved retention compared to controls, demonstrating its potential in tissue engineering applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfo-Cyanine5 DBCO | Near-infrared dye | Shorter wavelength (excitation at 649 nm) |

| Cy5 DBCO | Near-infrared dye | Higher quantum yield (0.3), used in multiplexing |

| Biotin DBCO | Biotin conjugate | Allows for avidin-biotin interactions |

| Andy Fluor 647 DBCO | Near-infrared dye | Enhanced brightness and photostability |

This compound stands out due to its specific spectral properties that allow for deeper tissue imaging compared to other dyes like Sulfo-Cyanine5 DBCO or Cy5 DBCO. Its unique water solubility enhances its usability in biological applications where solubility is critical .

Propriétés

Formule moléculaire |

C58H65F6N4O2P |

|---|---|

Poids moléculaire |

995.1 g/mol |

Nom IUPAC |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;hexafluorophosphate |

InChI |

InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |

Clé InChI |

BCPAGJWDXBIMJR-UHFFFAOYSA-O |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.